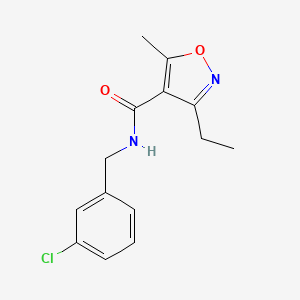
N-(2-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, commonly known as CIC, is a chemical compound that belongs to the class of isoquinoline carboxamides. CIC has been widely studied for its potential therapeutic applications due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of CIC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. CIC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response, leading to reduced inflammation and immunomodulation.
Biochemical and Physiological Effects:
CIC has been shown to have various biochemical and physiological effects in cells and organisms. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, CIC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
CIC has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized in large quantities, making it suitable for various scientific research applications. However, one limitation of CIC is its relatively low bioavailability, which may limit its efficacy in vivo. Additionally, CIC may exhibit off-target effects due to its broad range of biological activities.
Zukünftige Richtungen
There are several future directions for the research on CIC. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of CIC in vivo to determine its efficacy and safety. Additionally, further research is needed to elucidate the mechanism of action of CIC and identify its molecular targets. Finally, the potential therapeutic applications of CIC in various fields of medicine, including neurology, oncology, and immunology, should be further explored.
Synthesemethoden
The synthesis of CIC involves the reaction of 2-chlorobenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydroxylamine hydrochloride to yield the final product, CIC. The synthesis of CIC has been optimized to increase the yield and purity of the compound, making it suitable for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
CIC has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. CIC has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. It has also been shown to have neuroprotective effects by reducing neuronal damage and inflammation in the brain. Additionally, CIC has been studied for its immunomodulatory properties, which may have applications in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-14-7-3-4-8-15(14)18-16(20)19-10-9-12-5-1-2-6-13(12)11-19/h1-8H,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSYHIFTOLWXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-furyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5815393.png)
![4-{[(2-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5815403.png)
![2-[3-(2-chloro-6-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5815408.png)

![4-benzyl-1-[(4-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5815430.png)
![N-(4-methylbenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5815437.png)
![N'-{[2-(2-bromo-4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5815439.png)
![2-(1H-benzimidazol-1-yl)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5815441.png)



![1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5815481.png)
![N'-(3-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5815486.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5815496.png)